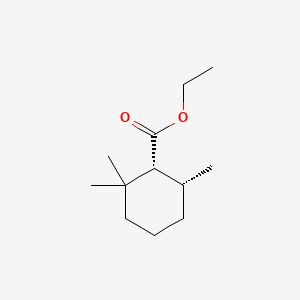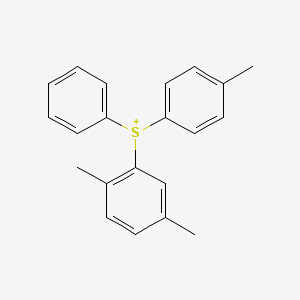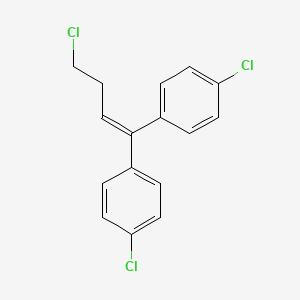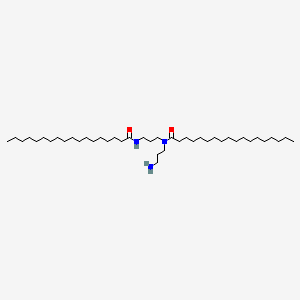
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative is a chemical compound known for its unique structure and properties. It is a derivative of stearamide, which is a fatty acid amide. This compound is characterized by the presence of an aminopropyl group and a stearoylamino group, making it a versatile molecule with various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative typically involves the reaction of stearic acid with 3-aminopropylamine. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of stearic acid derivatives.
Reduction: Formation of stearyl amine derivatives.
Substitution: Formation of substituted stearamides.
Scientific Research Applications
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a stabilizer in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in polymer manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative involves its interaction with cell membranes and proteins. The aminopropyl group allows it to form hydrogen bonds with various biomolecules, while the stearoylamino group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)palmitamide: Similar structure but with a palmitic acid backbone.
N-(3-Aminopropyl)oleamide: Contains an oleic acid backbone.
N-(3-Aminopropyl)myristamide: Features a myristic acid backbone.
Uniqueness
N-(3-Aminopropyl)stearamide, N-(3-(stearoylamino)propyl) derivative is unique due to its specific combination of aminopropyl and stearoylamino groups, which confer distinct physicochemical properties and biological activities. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
89394-72-9 |
|---|---|
Molecular Formula |
C42H85N3O2 |
Molecular Weight |
664.1 g/mol |
IUPAC Name |
N-[3-[3-aminopropyl(octadecanoyl)amino]propyl]octadecanamide |
InChI |
InChI=1S/C42H85N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-38-34-40-45(39-33-37-43)42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40,43H2,1-2H3,(H,44,46) |
InChI Key |
DLGIIVIYELBMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCCN)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




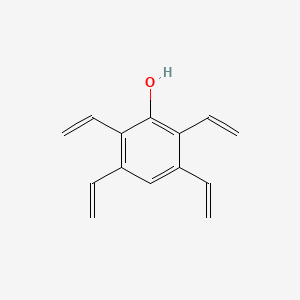
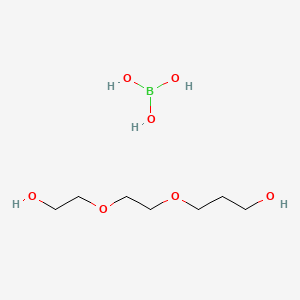
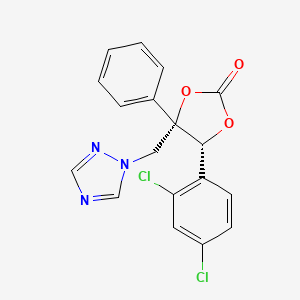

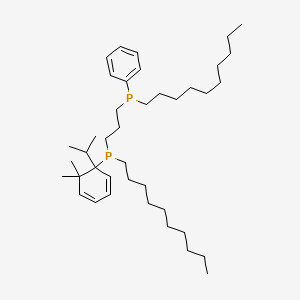
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
